An In-Depth Technical Guide to the Physical Properties of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride
Introduction
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, often referred to as (R)-1-Aminotetralin, is a chiral primary amine that serves as a critical building block in modern synthetic chemistry. Its rigid, conformationally-restricted structure and chiral center make it an invaluable synthon for the preparation of a wide range of biologically active molecules and chiral ligands. The hydrochloride salt, (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, is the most common form utilized in laboratory and industrial settings. The conversion of the free amine to its hydrochloride salt enhances stability, improves handling characteristics, and often increases solubility in aqueous media, which is a significant advantage for subsequent reaction workups and purifications.
This technical guide provides a comprehensive overview of the core physical properties of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's characteristics for applications ranging from reaction design and process optimization to analytical method development. We will delve into its physicochemical properties, spectroscopic profile, and the analytical methodologies required for its characterization, grounding all claims in verifiable data and established scientific principles.
Physicochemical Properties
The physical properties of a chemical entity are paramount as they dictate its behavior in both chemical and biological systems. For a chiral molecule like (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, properties such as melting point, solubility, and particularly optical rotation, are defining characteristics. It is crucial to distinguish the properties of the specific (R)-enantiomer salt from its free amine counterpart and its racemic mixture.
Structural and Molecular Data
The conversion of the free amine to its hydrochloride salt involves the protonation of the basic nitrogen atom. This fundamental transformation significantly influences the compound's physical properties, particularly its melting point and solubility.
Caption: Transformation from the free amine to the hydrochloride salt.
| Identifier | Data | Source |
| Chemical Name | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride | - |
| Synonyms | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine HCl, (R)-1-Aminotetralin HCl | - |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| CAS Number | Not uniquely assigned. Often referenced by the free amine CAS: 23357-46-2. The racemic HCl is 49800-23-9. | [2][3] |
Thermal and Physical State
The physical state and melting point are fundamental parameters for material handling and reaction setup. The hydrochloride salt is a solid at room temperature, offering superior handling properties compared to the free amine, which can be a liquid.
| Property | (R)-Hydrochloride Salt | Racemic Hydrochloride | (R)-Free Amine |
| Appearance | Solid | Solid | Clear liquid |
| Melting Point | Data not available | 185-187 °C | 116-119 °C (Boiling Point) |
| Boiling Point | Decomposes | Decomposes | 118-120 °C @ 10 mbar |
| Density | Data not available | 0.974 g/mL (lit.) | 1.002 g/mL at 25 °C |
Note: The melting point of a pure enantiomer is often different from its racemic mixture. The value for the (R)-hydrochloride is expected to be a sharp, defined point but may differ from the 185-187 °C range of the racemate.
Solubility Profile
The protonation of the amine group drastically increases the polarity of the molecule, leading to enhanced solubility in polar solvents, particularly water. This is a key practical advantage of using the salt form.
| Solvent | (R)-Free Amine (25 °C) | (R)-Hydrochloride Salt |
| Water | 6.91 g/L | Expected to be highly soluble |
| Methanol | Soluble | Expected to be soluble |
| Chloroform | Soluble | Sparingly soluble to insoluble |
| Hexanes | Soluble | Insoluble |
Rationale: The ionic nature of the hydrochloride salt favors interactions with polar protic solvents like water and methanol, while disfavoring non-polar solvents like hexanes.
Optical Rotation
Specific rotation is the defining physical property of a chiral molecule, confirming its enantiomeric identity and purity. The sign and magnitude of rotation are highly dependent on the solvent, concentration, temperature, and the wavelength of light used. Crucially, the conversion of a free base to its hydrochloride salt can alter the electronic environment of the chiral center, potentially changing the sign and magnitude of the optical rotation.[4]
| Parameter | Value |
| Specific Rotation [α] | Data not yet publicly available |
Expert Insight: While a specific value is not available in common databases, it is a critical quality control parameter. The absence of a standardized value in the literature necessitates that any laboratory using this compound should establish its own internal standard based on a well-characterized reference sample.
Spectroscopic Profile
The structural identity of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. For the hydrochloride salt, the proton on the nitrogen (now an ammonium group, -NH₃⁺) will typically appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. The protons adjacent to this ammonium group will also experience a downfield shift compared to the free amine due to the electron-withdrawing effect of the positive charge.
Expected ¹H NMR Peaks (Racemic HCl in D₂O):
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~7.2-7.5 ppm: Multiplets, 4H (Aromatic protons)
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~4.5 ppm: Triplet or multiplet, 1H (Proton on C1, adjacent to NH₃⁺)
-
~2.8-3.0 ppm: Multiplet, 2H (Protons on C4, benzylic)
-
~1.8-2.2 ppm: Multiplets, 4H (Protons on C2 and C3)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most significant change upon conversion to the hydrochloride salt is the appearance of stretches associated with the ammonium (-NH₃⁺) group, which replaces the primary amine (-NH₂) stretches.
Key IR Absorptions (Racemic HCl, KBr Pellet):
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~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the ammonium salt. This is often a very broad and prominent feature.
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~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.
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~1450-1600 cm⁻¹: C=C stretching from the aromatic ring.
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~730-770 cm⁻¹: C-H bending, indicative of ortho-disubstitution on the aromatic ring.
Analytical Protocols & Methodologies
To ensure the identity, purity, and enantiomeric integrity of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, a set of standardized analytical procedures is essential.
Workflow for Quality Control Analysis
Caption: A standard workflow for the quality control of the title compound.
Protocol 1: Determination of Specific Optical Rotation
This protocol outlines the standard procedure for measuring the specific rotation, a critical parameter for confirming the enantiomeric identity.
Objective: To measure the specific optical rotation [α] of a sample of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride.
Instrumentation:
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Calibrated Polarimeter (Sodium D-line, 589 nm)
-
100 mm (1 dm) path length sample cell
-
Analytical Balance (± 0.1 mg)
-
Volumetric Flask (e.g., 10.00 mL, Class A)
-
Solvent: Methanol, HPLC grade
Procedure:
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 100 mg (record weight to 0.1 mg, w) of the sample.
-
Quantitatively transfer the sample to a 10.00 mL volumetric flask.
-
Dissolve the sample in methanol and fill to the mark. Ensure complete dissolution. This gives a concentration (c) in g/100mL.
-
-
Instrument Calibration:
-
Calibrate the polarimeter according to the manufacturer's instructions.
-
Run a blank measurement using only methanol in the sample cell and zero the instrument.
-
-
Measurement:
-
Rinse the sample cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.
-
-
Calculation:
-
Calculate the specific rotation using the formula: [α] = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
-
Protocol 2: Melting Point Determination
Objective: To determine the melting point range of the solid hydrochloride salt.
Instrumentation:
-
Digital Melting Point Apparatus
-
Capillary tubes (one end sealed)
Procedure:
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder.
-
Pack the capillary tube with the sample to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary in the heating block of the apparatus.
-
Set a heating ramp rate of 1-2 °C per minute near the expected melting point (literature value for the racemate is ~185 °C).
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
-
-
Reporting:
-
The melting point is reported as a range from the onset to the clear point. A sharp range (e.g., < 2 °C) is indicative of high purity.
-
Conclusion
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is a foundational chiral building block whose utility is enhanced by its conversion to a stable, more soluble salt. A thorough understanding of its physical properties—from its solid-state nature and melting point to its crucial optical rotation—is non-negotiable for its effective use in synthesis and analysis. While some experimental data for this specific enantiomeric salt, such as a unique CAS number and a standardized specific rotation value, are not widely published, this guide has synthesized the available information from related compounds and outlined the authoritative methodologies required to characterize it. Adherence to these analytical principles ensures the quality, identity, and enantiopurity of the material, which is the cornerstone of reproducible and successful scientific research.
References
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PubChem. (1R)-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information. [Link]
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PubChem. Sertraline Hydrochloride, trans-(A+-)-. National Center for Biotechnology Information. [Link]
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ResearchGate. A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. [Link]
-
Ji, H. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(8), 4775-4780. [Link]
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Wikipedia. 1-Aminotetralin. [Link]
- Google Patents.
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PubChem. 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride. National Center for Biotechnology Information. [Link]
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Lin, H., et al. (2016). Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. Molecules, 21(9), 1205. [Link]
Sources
- 1. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
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